molecular formula C12H12N2O2S B13660993 N-((1H-pyrrol-2-yl)methylene)-4-methylbenzenesulfonamide

N-((1H-pyrrol-2-yl)methylene)-4-methylbenzenesulfonamide

Cat. No.: B13660993
M. Wt: 248.30 g/mol
InChI Key: JQHJIUCCWQDBQX-NTEUORMPSA-N
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Description

N-((1H-pyrrol-2-yl)methylene)-4-methylbenzenesulfonamide is a Schiff base compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. Schiff bases are known for their ability to form stable complexes with metal ions, which can enhance their biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-pyrrol-2-yl)methylene)-4-methylbenzenesulfonamide typically involves the condensation reaction between pyrrole-2-carbaldehyde and 4-methylbenzenesulfonamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1H-pyrrol-2-yl)methylene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Reduced forms of the Schiff base, potentially leading to amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((1H-pyrrol-2-yl)methylene)-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with enhanced properties.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Used in the synthesis of advanced materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine: Another Schiff base with similar coordination properties.

    1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine: A Schiff base with a hydrazine bridge, used in coordination chemistry.

Uniqueness

N-((1H-pyrrol-2-yl)methylene)-4-methylbenzenesulfonamide is unique due to the presence of the 4-methylbenzenesulfonamide group, which can enhance its solubility and stability. This makes it a valuable compound for various applications in chemistry, biology, and medicine.

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

(NE)-4-methyl-N-(1H-pyrrol-2-ylmethylidene)benzenesulfonamide

InChI

InChI=1S/C12H12N2O2S/c1-10-4-6-12(7-5-10)17(15,16)14-9-11-3-2-8-13-11/h2-9,13H,1H3/b14-9+

InChI Key

JQHJIUCCWQDBQX-NTEUORMPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=CN2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CN2

Origin of Product

United States

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